6-Bromo-1,1-dimethylindane (CAS 67159-88-0) is a specialized, gem-dimethylated bicyclic building block utilized primarily in the synthesis of advanced pharmaceutical intermediates, particularly KCNQ2-5 potassium channel activators. Featuring a rigid indane core with a sterically demanding 1,1-dimethyl substitution and a reactive bromine atom at the 6-position, this compound serves as a precursor for cross-coupling reactions, halogen-metal exchange, and targeted benzylic oxidations. In industrial procurement, sourcing this pre-methylated intermediate allows buyers to bypass hazardous cryogenic organometallic steps, ensuring streamlined scale-up for neurological and urological drug discovery pipelines [1].
Attempting to substitute 6-bromo-1,1-dimethylindane with non-methylated analogs, such as 5-bromoindane or 6-bromoindane, compromises downstream utility. The 1,1-dimethyl group acts as a metabolic shield against benzylic oxidation and provides the exact steric conformation required for target binding in KCNQ2-5 channel modulators. Furthermore, substituting with the downstream oxidized product, 5-bromo-3,3-dimethyl-1-indanone, eliminates the ability to perform clean lithium-halogen exchange, as the unprotected ketone undergoes competitive nucleophilic attack by organolithium reagents. Consequently, procurement of the exact 6-bromo-1,1-dimethylindane scaffold is necessary for these specific synthetic routes [1].
The de novo synthesis of the 1,1-dimethylindane core from 6-bromo-1-indanone requires the use of highly reactive, pyrophoric dimethylzinc and corrosive titanium(IV) chloride under strict cryogenic conditions (-40 °C). Procuring 6-bromo-1,1-dimethylindane directly circumvents this hazardous transformation. By utilizing the pre-synthesized building block, process chemists eliminate the need for specialized cryogenic reactors and the severe safety protocols associated with volatile organozinc reagents, thereby reducing scale-up complexity and batch failure risks [1].
| Evidence Dimension | Reagent hazard and process conditions |
| Target Compound Data | Ready for immediate cross-coupling or lithiation at standard or moderately low temperatures |
| Comparator Or Baseline | 6-Bromo-1-indanone (requires dimethylzinc, TiCl4, and -40 °C cooling) |
| Quantified Difference | 100% elimination of pyrophoric organozinc handling and cryogenic (-40 °C) infrastructure requirements |
| Conditions | Industrial scale-up and intermediate synthesis |
Procuring the pre-methylated compound drastically lowers process safety risks and infrastructure costs associated with handling pyrophoric reagents at cryogenic temperatures.
6-Bromo-1,1-dimethylindane allows for highly selective lithium-halogen exchange when treated with n-butyllithium at -78 °C, enabling subsequent trapping with complex electrophiles such as di-tert-butyl azodicarboxylate to yield functionalized hydrazine derivatives. If the downstream oxidized analog (5-bromo-3,3-dimethyl-1-indanone) were used as a substitute, the presence of the reactive ketone carbonyl would lead to competitive nucleophilic addition by the alkyllithium reagent, destroying the yield of the desired aryl-lithium intermediate. The fully reduced cyclopentane ring of 6-bromo-1,1-dimethylindane is therefore required for routes requiring early-stage aromatic functionalization [1].
| Evidence Dimension | Organolithium compatibility |
| Target Compound Data | Clean aryl-lithium formation and trapping (e.g., 37.2% yield with bulky azodicarboxylates) |
| Comparator Or Baseline | 5-Bromo-3,3-dimethyl-1-indanone (ketone-containing analog) |
| Quantified Difference | Prevents competitive carbonyl addition during strong base treatment |
| Conditions | n-BuLi in THF at -78 °C, followed by electrophilic trapping |
Buyers must select the fully reduced indane over the indanone if their synthetic route relies on strong nucleophiles or organolithium intermediates that would otherwise degrade a ketone.
6-Bromo-1,1-dimethylindane serves as a precise precursor for the synthesis of 5-bromo-3,3-dimethyl-1-indanone, a key intermediate in the production of KCNQ2-5 channel activators. Oxidation of the unsubstituted benzylic position (C3) can be achieved cleanly using standard oxidants in acetic acid. Starting with the 6-bromo isomer ensures that the resulting ketone is positioned exactly para to the bromine atom. Using a generic brominated indane without the gem-dimethyl blocking group would result in a mixture of oxidation products at both benzylic positions, severely reducing the yield of the target regioisomer .
| Evidence Dimension | Regioselectivity of benzylic oxidation |
| Target Compound Data | Single benzylic site available for oxidation (C3), leading to a single major ketone product |
| Comparator Or Baseline | Unsubstituted 5-bromoindane |
| Quantified Difference | Eliminates competitive oxidation at the C1 position, preventing a 1:1 mixture of regioisomeric indanones |
| Conditions | Oxidation in acetic acid or with polyphosphoric acid/P2O5 systems |
The gem-dimethyl group acts as a structural blocking agent, providing high regioselectivity during late-stage oxidation and minimizing costly chromatographic separations.
6-Bromo-1,1-dimethylindane is the primary starting material for developing KCNQ2-5 channel modulators used in epilepsy and overactive bladder treatments. Its pre-installed gem-dimethyl group provides the necessary steric bulk for target binding while bypassing the need for hazardous in-house dimethylation of indanone precursors [1].
For synthetic routes requiring the introduction of complex nitrogenous groups (such as hydrazines via azodicarboxylates) or boronic esters via halogen-metal exchange, this compound provides the necessary compatibility. Its lack of a reactive carbonyl ensures that n-butyllithium selectively reacts with the aryl bromide rather than causing destructive nucleophilic addition [2].
When the target is a specifically substituted indanone (e.g., 5-bromo-3,3-dimethyl-1-indanone), utilizing this compound as a precursor allows for clean, regioselective benzylic oxidation. The 1,1-dimethyl substitution effectively blocks one benzylic site, eliminating the formation of regioisomeric mixtures that plague the oxidation of unmethylated indanes .